

comparative analysis of N-Oleoyl sphinganine levels in healthy vs diseased tissue

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Compound of Interest

Compound Name: *N-Oleoyl sphinganine*

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N-Oleoyl Sphinganine in Healthy and Diseased Tissues: A Comparative Analysis

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A comprehensive comparative analysis of **N-Oleoyl sphinganine** levels reveals significant alterations in diseased tissues, highlighting its potential as a biomarker and therapeutic target. This guide provides researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and a visualization of its relevant signaling pathway.

N-Oleoyl sphinganine, a key intermediate in the de novo sphingolipid synthesis pathway, is emerging as a critical bioactive lipid involved in various cellular processes. Dysregulation of its levels has been implicated in the pathophysiology of several diseases. This report synthesizes available data on **N-Oleoyl sphinganine** and its direct precursor, sphinganine, in psoriatic skin, lung cancer, and diabetic kidney disease, offering a comparative overview against healthy tissue.

Quantitative Data Summary

The following table summarizes the levels of sphinganine (a direct precursor to **N-Oleoyl sphinganine**) in healthy versus psoriatic skin tissue. While specific quantitative data for **N-Oleoyl sphinganine** in lung cancer and diabetic kidney disease is not readily available in the

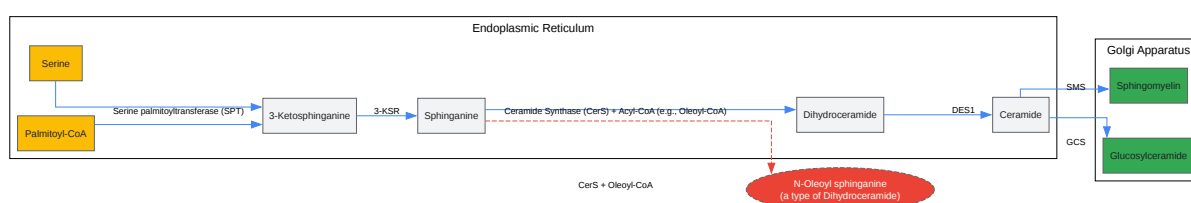
literature, alterations in the broader class of ceramides and other sphingolipids have been reported, indicating a probable dysregulation of **N-Oleoyl sphinganine** as well.

Tissue Type	Condition	Analyte	Mean Concentration	Units	Reference
Epidermis	Psoriasis (Lesional)	Sphinganine	11.4 ± 4.20	nmol/μg protein	[1]
Epidermis	Psoriasis (Non-lesional)	Sphinganine	1.3 ± 0.70	nmol/μg protein	[1]
Skin	Psoriasis (Lesional)	Sphinganine	Statistically significantly higher than control	pmol/mg of tissue	[2]
Skin	Psoriasis (Non-lesional)	Sphinganine	No significant difference from control	pmol/mg of tissue	[2]
Skin	Healthy Control	Sphinganine	Baseline	pmol/mg of tissue	[2]
Lung Tissue	Non-Small Cell Lung Carcinoma	Sphingolipids	Altered profiles, including decreased sphingomyelins	-	[3][4]
Kidney Tissue	Diabetic Nephropathy	Glycosphingolipids	Elevated levels	-	[5][6]

Note: The data for psoriasis is for sphinganine, the immediate precursor of **N-Oleoyl sphinganine**. Data for lung cancer and diabetic kidney disease reflect broader changes in sphingolipid classes due to the limited availability of specific **N-Oleoyl sphinganine** quantification.

De Novo Sphingolipid Biosynthesis Pathway

The following diagram illustrates the de novo synthesis pathway for sphingolipids, highlighting the formation of **N-Oleoyl sphinganine**. This pathway is crucial for the production of various complex sphingolipids that play vital roles in cell structure and signaling.



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